Agrimoniin

Übersicht

Beschreibung

Agrimoniin is a naturally occurring polyphenolic compound belonging to the class of ellagitannins. It was first isolated from the roots of Agrimonia pilosa Ledeb. (Rosaceae) in 1982 . This compound is found in various plant materials, particularly those belonging to the Rosaceae family, such as strawberries and raspberries . This compound has garnered significant interest due to its diverse biological activities, including antioxidant, anticancer, and antidiabetic properties .

Wissenschaftliche Forschungsanwendungen

Agrimoniin has a wide range of scientific research applications:

Biochemische Analyse

Biochemical Properties

Agrimoniin plays a significant role in biochemical reactions, particularly in the induction of mitochondria-dependent apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the mitochondrial permeability transition pore (MPTP), which is a key mechanism in apoptosis . It also interacts with succinate dehydrogenase, a crucial enzyme in the tricarboxylic acid cycle, and stimulates respiration supported by succinate oxidation . Additionally, this compound reduces the electron acceptor DCPIP in a concentration-dependent manner and chelates iron ions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit cell growth and promote apoptosis in cancer cells, such as pancreatic cancer cells . This compound increases the level of reactive oxygen species (ROS) in these cells by suppressing the Nrf2-dependent ROS scavenging system and disrupting the mitochondrial membrane potential . This disruption leads to a decrease in oxygen consumption rate and extracellular acidification rate, ultimately affecting intracellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis by activating the mitochondrial permeability transition pore (MPTP) and stimulating mitochondrial functions . This compound also inhibits cell proliferation by simultaneously inhibiting the AKT and ERK pathways . This dual inhibition disrupts normal cell signaling and promotes apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating the mTOR/HIF-1α pathway, leading to decreased oxygen consumption and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to induce low-amplitude swelling in isolated rat liver mitochondria at low concentrations (10 µM), which is inhibited by MPTP inhibitors such as ADP and cyclosporine A . Over time, this compound activates the opening of MPTP by calcium ions and stimulates respiration supported by succinate oxidation . These temporal effects highlight the stability and sustained activity of this compound in laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving piglets, this compound demonstrated antimicrobial effects and modulated the expression of proinflammatory cytokines . At higher doses, this compound increased the immune response and body temperature in lipopolysaccharide-challenged piglets . These findings suggest that while this compound has beneficial effects at certain dosages, higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces an increase in ROS production by suppressing the Nrf2-dependent ROS scavenging system . This suppression leads to a decline in energy metabolism, including both glycolysis and oxidative phosphorylation . Additionally, this compound acts as a dual inhibitor of the AKT and ERK pathways, further affecting cellular metabolism and promoting apoptosis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . This compound’s distribution is influenced by its high molecular weight and numerous hydroxyl groups, which enhance its binding affinity to cellular components . This distribution pattern allows this compound to exert its effects on specific cellular targets .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in mitochondria, where it induces the opening of the mitochondrial permeability transition pore and stimulates mitochondrial respiration . This compound’s localization to mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this specific organelle . This subcellular localization is essential for this compound’s role in inducing apoptosis and regulating cellular metabolism .

Vorbereitungsmethoden

Agrimoniin can be isolated from plant sources through multistep purification processes. One common method involves the extraction of plant material using solvents like ethanol, followed by chromatographic techniques such as thin-layer chromatography and liquid chromatography . The content of this compound in the resulting substance can be determined using nuclear magnetic resonance spectroscopy .

Analyse Chemischer Reaktionen

Agrimoniin undergoes various chemical reactions, including oxidation, reduction, and chelation. It has been shown to reduce the electron acceptor 2,6-dichlorophenolindophenol in a concentration-dependent manner and chelate iron ions . These reactions are significant for its biological activities, such as antioxidant and anticancer effects. Common reagents used in these reactions include calcium ions and mitochondrial permeability transition pore inhibitors like adenosine diphosphate and cyclosporine A .

Wirkmechanismus

Agrimoniin exerts its effects through multiple mechanisms:

Anticancer Activity: It activates mitochondria-dependent apoptosis by inducing the mitochondrial permeability transition pore, leading to cancer cell death.

Antidiabetic Activity: This compound inhibits α-glucosidase, reducing postprandial hyperglycemia and hyperinsulinemia, thereby improving insulin sensitivity and alleviating stress on β-cells.

Antioxidant Activity: It reduces electron acceptors and chelates iron ions, preventing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Agrimoniin is compared with other ellagitannins such as pedunculagin and ellagic acid. While all these compounds exhibit antioxidant and anticancer activities, this compound is unique due to its high molecular weight and the largest number of hydroxyl groups in its molecule . This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for various scientific applications.

Similar Compounds

- Pedunculagin

- Ellagic acid

- Catechin

This compound stands out for its diverse biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.

Biologische Aktivität

Agrimoniin is a hydrolyzable tannin predominantly found in various plant species, particularly in the Agrimonia genus and Comarum palustre. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

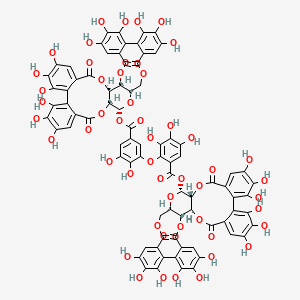

Chemical Structure and Properties

This compound is characterized by its high molecular weight (approximately 1862 Da) and numerous hydroxyl groups, which contribute to its potent biological activities. The presence of these functional groups enables this compound to act as a strong radical scavenger and enhances its interaction with cell membranes, which is believed to play a significant role in its anti-inflammatory properties .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of this compound has been linked to its structure, particularly the number of hydroxyl groups that facilitate electron donation .

Anti-Inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory effects. In a study involving fractions enriched with this compound from Potentilla erecta, it was demonstrated that these fractions could significantly inhibit inflammation in various models, including ear edema in mice. The mechanism is thought to involve the inhibition of oxidative stress-induced histamine release and other inflammatory mediators .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) through mitochondrial pathways. This compound activates the mitochondrial permeability transition pore (MPTP), leading to mitochondrial dysfunction and subsequent apoptosis .

Table 1: Summary of Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| K562 | 10-100 | Induction of apoptosis via MPTP activation |

| HeLa | 10-100 | Cytotoxicity confirmed via MTT assay |

Antidiabetic Activity

This compound has also demonstrated hypoglycemic effects. In experiments with streptozotocin-induced diabetic rats, this compound exhibited significant antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to improved glycemic control, suggesting potential therapeutic applications for managing diabetes .

Table 2: Antidiabetic Effects of this compound

| Treatment | Dose (mg/kg) | Effect on Blood Glucose Levels |

|---|---|---|

| This compound | 100 | Significant decrease |

| C. palustre extract | 400 | Improved glycemic control |

Study on Mitochondrial Function

A pivotal study focused on the effects of this compound on isolated rat liver mitochondria revealed that low concentrations (10 µM) could induce swelling and activate MPTP opening through calcium ion influx. This finding highlights this compound's role in mitochondrial modulation as a mechanism for its anticancer effects .

Clinical Implications

The diverse biological activities of this compound suggest potential applications in pharmacology and nutraceuticals. Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements aimed at reducing chronic inflammation and oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAFROBDXRJYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)OC6C7C(C8C(O6)COC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O8)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H54O52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318375 | |

| Record name | Agrimoniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1871.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82203-01-8 | |

| Record name | Agrimoniin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82203-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agrimoniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082203018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimoniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does agrimoniin exert its antitumor effects?

A1: this compound exhibits potent antitumor activity, primarily attributed to its ability to enhance the host's immune response. [] It has been observed to increase the number of peripheral white blood cells and monocytes, particularly cytotoxic adherent peritoneal exudate cells, which play a crucial role in combating tumor cells. [] Additionally, this compound stimulates the proliferation of spleen cells and enhances their capacity to take up 3H-thymidine, suggesting its involvement in activating the immune system. []

Q2: What are the molecular targets of this compound in cancer cells?

A2: this compound acts as a dual inhibitor of the AKT and ERK pathways, both of which are frequently dysregulated in cancer cells and contribute to uncontrolled proliferation. [] By inhibiting these pathways, this compound effectively suppresses pancreatic cancer cell growth and induces apoptosis and cell cycle arrest. []

Q3: Does this compound induce the production of any signaling molecules?

A3: Yes, this compound has been shown to induce the production of interleukin-1 (IL-1), a cytokine that plays a crucial role in immune regulation and inflammation. [] This induction was observed both in vitro in human peripheral blood mononuclear cells and in vivo in mouse adherent peritoneal exudate cells. []

Q4: How does this compound impact mitochondrial function?

A4: this compound directly influences mitochondrial functions, particularly by inducing the opening of the mitochondrial permeability transition pore (MPTP). [] This pore plays a vital role in mitochondria-dependent apoptosis, a key mechanism of programmed cell death. [] Additionally, this compound stimulates respiration supported by succinate oxidation and reduces the electron acceptor DCPIP. []

Q5: Does this compound possess any antioxidant properties?

A5: Yes, this compound demonstrates antioxidant activity through its ability to chelate iron ions, which are known to contribute to oxidative stress. [] It also exhibits radical scavenging activity, effectively reducing reactive oxygen species (ROS) production in cells. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C41H30O26, and its molecular weight is 938.63 g/mol. [, , ]

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure and purity of this compound. [, ] Mass spectrometry (MS) coupled with High-Performance Liquid Chromatography (HPLC) is also frequently employed for identification and quantification. [, , , ]

Q8: How stable is this compound under different storage conditions?

A8: this compound can degrade under certain conditions. Its stability is influenced by factors such as temperature, pH, and exposure to light and oxygen. [, , ] Further research is needed to comprehensively understand its degradation pathways and develop optimal storage strategies.

Q9: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of this compound?

A9: Encapsulating this compound in nanoparticles or liposomes can improve its stability and solubility. [, ] Additionally, developing specific drug delivery systems that target its release to specific tissues or cells could enhance its bioavailability and therapeutic efficacy. [, ]

Q10: How does the structural complexity of this compound affect its formulation and delivery?

A10: The complex dimeric structure of this compound, with its multiple hydroxyl groups and ester linkages, poses challenges for its formulation and delivery. [, , ] Its large size and hydrophilic nature may hinder its ability to cross cell membranes and reach its intracellular targets. [, ]

Q11: How is this compound metabolized in the body?

A11: this compound is extensively metabolized by the gut microbiota into smaller urolithin metabolites. [, , ] The specific urolithin profile generated depends on factors like the individual's gut microbiota composition and the type of ellagitannin ingested. []

Q12: What is the bioavailability of this compound?

A12: Only a small proportion (5-10%) of ingested this compound is absorbed in its native form. [] The majority reaches the colon, where it undergoes extensive metabolism by the gut microbiota. [, ]

Q13: Are there any known drug-metabolizing enzyme interactions with this compound?

A13: this compound has been reported to inhibit the activity of specific cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2D6, and CYP3A4, in human liver microsomes. [] This inhibition could potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes. [, ]

Q14: What is the safety profile of this compound?

A14: While this compound exhibits promising biological activities, further research is crucial to fully elucidate its safety profile, particularly in the context of long-term use. [, ] Studies focusing on potential toxicity, adverse effects, and interactions with other drugs or supplements are essential to ensure its safe and effective application. [, ]

Q15: What analytical methods are commonly employed for the quantification of this compound?

A15: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is commonly used to identify and quantify this compound in complex matrices like plant extracts and biological samples. [, , , ]

Q16: What are the challenges associated with the analysis of this compound?

A16: Analyzing this compound can be challenging due to its structural complexity, potential for degradation, and the presence of other closely related compounds in plant materials. [, , ]

Q17: How is the quality of this compound ensured during its development, manufacturing, and distribution?

A17: Establishing robust quality control measures is crucial throughout the entire process. [] This includes sourcing high-quality raw materials, implementing standardized extraction and purification procedures, and conducting rigorous analytical testing to ensure the identity, purity, potency, and stability of this compound. []

Q18: What are the potential future applications of this compound?

A18: this compound's diverse biological activities make it a promising candidate for various applications. [, , ] Further research could explore its potential in developing functional foods, nutraceuticals, and novel therapeutic agents for diseases like cancer, inflammatory conditions, and metabolic disorders. [, , ]

Q19: What are the research priorities for fully understanding the therapeutic potential of this compound?

A19: Key research priorities include:

- Conducting comprehensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetics in relevant animal models. [, ]

- Identifying specific molecular targets and elucidating the signaling pathways involved in its biological activities. [, , ]

- Investigating its potential for synergistic effects when combined with other bioactive compounds or existing therapies. [, ]

- Developing stable and bioavailable formulations for targeted delivery to enhance its therapeutic efficacy. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.